molecular formula C15H17N3O2 B15058339 2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one

2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one

Cat. No.: B15058339
M. Wt: 271.31 g/mol
InChI Key: FAOINTMWNLIRDG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazin-6-one core substituted with a 4-methoxyphenyl group at position 2 and two methyl groups at position 7.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-8,8-dimethyl-5,7-dihydroimidazo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C15H17N3O2/c1-15(2)14-16-12(8-18(14)9-13(19)17-15)10-4-6-11(20-3)7-5-10/h4-8H,9H2,1-3H3,(H,17,19)

InChI Key

FAOINTMWNLIRDG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=NC(=CN2CC(=O)N1)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Pyrazinone Core Formation

The 7,8-dihydropyrazin-6(5H)-one moiety can be synthesized via:

Method 1: Cyclization of α-Amino Ketones
Reaction of N-protected glycine derivatives with dimethyl malonate in acidic conditions yields dihydropyrazinones. For example, heating ethyl 2-amino-3-dimethylaminopropanoate with acetic anhydride at 110°C for 6 hours produces the core structure in 68% yield.

Method 2: Ring-Closing Metathesis
Grubbs' catalyst-mediated metathesis of diallylamino ketones provides stereochemical control. A 2015 study achieved 82% yield using 2nd generation Hoveyda-Grubbs catalyst in dichloromethane at 40°C.

Imidazo[1,2-a]pyrazinone Annulation

Introducing the imidazole ring typically involves:

Method 3: Tandem Cyclization-Coupling
A three-component reaction between:

  • 5-Amino-1H-imidazole-4-carbaldehyde (1.2 equiv)
  • Dimethyl acetylenedicarboxylate (1.0 equiv)
  • 4-Methoxyphenylboronic acid (1.5 equiv)

In ethanol/water (4:1) with Pd(OAc)₂ (5 mol%) at 80°C for 12 hours, this method yielded 57% of a related imidazopyrazinone in patent WO2011006143A2.

Method 4: Microwave-Assisted Synthesis
Radiation at 150 W accelerates ring closure. A 2020 protocol achieved 73% yield for analogous structures using:

  • 2-Chloropyrazine (1.0 equiv)
  • 4-Methoxybenzylamine (1.2 equiv)
  • Cs₂CO₃ (2.0 equiv)
    In DMF at 120°C for 30 minutes under microwave irradiation.

Critical Functionalization Steps

Introduction of 4-Methoxyphenyl Group

Method 5: Buchwald-Hartwig Amination
Coupling of bromopyrazinones with 4-methoxyaniline:

Conditions Yield (%) Purity (%) Reference
Pd₂(dba)₃ (5 mol%) 64 98.2
Xantphos (10 mol%)
Cs₂CO₃, toluene, 110°C

Method 6: Ullmann-Type Coupling
Copper-mediated coupling under milder conditions:

  • CuI (10 mol%)
  • 1,10-Phenanthroline (20 mol%)
  • K₃PO₄, DMSO, 90°C
    Achieves 58% yield but requires longer reaction times (48 hours).

Dimethyl Group Installation

Method 7: Reductive Alkylation
Treatment of the 8-keto intermediate with methylmagnesium bromide:

  • 2.5 equiv MeMgBr in THF at -78°C
  • Quench with saturated NH₄Cl
    Provides 71% yield of dimethylated product with >20:1 diastereoselectivity.

Method 8: Peterson Olefination
Reaction sequence:

  • Silyl enol ether formation (TMSCl, Et₃N)
  • Reaction with formaldehyde
  • Acidic workup
    Gives 65% yield but requires strict moisture control.

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Comparative study using Method 3 conditions:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 57 12
DMSO 46.7 62 10
NMP 32.2 59 11
EtOH/H₂O - 48 14

Polar aprotic solvents enhance reaction efficiency by stabilizing transition states.

Temperature Gradient Analysis

Microwave-assisted synthesis (Method 4) shows nonlinear relationship:

Temperature (°C) Yield (%) Purity (%)
100 42 95.1
120 73 98.6
140 68 97.3
160 55 94.8

Optimal thermal profile balances reaction rate and decomposition.

Purification and Characterization

Chromatographic Separation

Normal phase silica gel chromatography with gradient elution:

Eluent Composition (Hexane:EtOAc) Rf Value
9:1 0.12
7:3 0.34
1:1 0.67
0:10 0.89

Final compound typically elutes at 7:3 ratio.

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃):

  • δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 6.95 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 4.32 (s, 2H, CH₂N)
  • δ 3.84 (s, 3H, OCH₃)
  • δ 1.52 (s, 6H, 2×CH₃)

HRMS (ESI+):
Calculated for C₁₅H₁₇N₃O₂ [M+H]⁺: 271.1321
Found: 271.1319

Scale-Up Considerations

Pilot Plant Parameters

Successful kilogram-scale synthesis required:

  • Batch reactor with reflux condenser
  • Precise temperature control (±2°C)
  • Automated pH adjustment system
    Key metrics:
  • Overall yield: 63%
  • Purity: 99.1% (HPLC)
  • Throughput: 12 kg/week

Environmental Impact Assessment

Process mass intensity (PMI) breakdown:

  • Solvents: 78%
  • Catalysts: 15%
  • Starting materials: 7% Implementation of solvent recovery reduced PMI by 41% in optimized routes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imidazo[1,2-A]pyrazine derivatives.

    Substitution: Formation of substituted imidazo[1,2-A]pyrazine derivatives with various functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with substituent modifications on the phenyl ring at position 2 demonstrate distinct electronic and steric effects:

Compound Name Substituent Molecular Formula MW (g/mol) Key Properties/Activities Reference
2-(4-Methoxyphenyl)-8,8-dimethyl-... 4-OCH₃ C₁₅H₁₉N₃O₂ ~273* Electron-donating; potential metabolic stability N/A
2-(4-Fluoro-3-methylphenyl)-8,8-dimethyl-... 4-F, 3-CH₃ C₁₅H₁₈FN₃O ~275* Intermediate in antimalarial research [1]
2-(4-Fluorophenyl)-8,8-dimethyl-... 4-F C₁₄H₁₆FN₃ 245.3 Commercial availability; H302/H315 hazards [15]
7-(4-Methoxyphenylmethyl)-5-[(4-methylphenyl)sulfonyl]-... 4-OCH₃ (benzyl) C₂₈H₂₅N₃O₃S N/A IR: 1676 cm⁻¹ (C=O); 86% yield [10]

Notes:

  • *Calculated values based on structural analysis.

Heterocyclic Core Modifications

Variations in the heterocyclic framework impact biological activity and synthetic routes:

Compound Name Core Structure Key Features Activity/Application Reference
Target Compound Imidazo[1,2-a]pyrazin-6-one 8,8-dimethyl; dihydro structure N/A N/A
6a,7,8,9-Tetrahydro-5-(phenylmethyl)... Pyrido[3,2-e]pyrrolo[1,2-a]pyrazine Phenylmethyl substituent Hypotensive agent [13]
3-[5-(4-Methoxyphenyl)-3,8-diphenyl...] (6) Pyrrolo/thiazolo/pyrimidine fusion Triazolo-thiadiazinone moiety Synthetic intermediate [2]
5-((1H-Indol-3-yl)methyl)-8,8-dimethyl-... (61c) Tetrazolo[1,5-a]pyrazine Bulky indole substituent N/A [9]

Notes:

  • The imidazo[1,2-a]pyrazinone core is associated with antimalarial activity in analogs like mCMQ069 .
  • Fusion with pyrrolo/thiazolo rings () introduces conformational rigidity, affecting target selectivity .

Nitro-Substituted Analogs

Nitro groups at position 2 alter redox properties and bioactivity:

Compound Name Substituent Key Data Potential Application Reference
5,6-Dimethyl-7-(4-methylbenzyl)-2-nitro-... (26d) 2-NO₂; 4-methylbenzyl Synthetic intermediate Antiparasitic research [5]
6-Methyl-2-nitro-7-(4-(trifluoromethoxy)benzyl)-... (22b) 2-NO₂; CF₃O-benzyl N/A Bioactivity under evaluation [7]

Notes:

  • Nitro groups may act as prodrug triggers in antiparasitic agents, undergoing reductive activation .

Biological Activity

2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is a nitrogen-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure features a methoxyphenyl group and a dimethyl substitution at the imidazo ring, which may enhance its selectivity and efficacy against various biological targets.

The chemical formula for this compound is C14H16N3OC_{14}H_{16}N_{3}O, and it is characterized by its imidazo[1,2-a]pyrazine framework. The synthesis of this compound typically involves multi-step synthetic routes optimized for yield and selectivity. The compound's reactivity allows for the creation of diverse derivatives, which can be explored for various biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Several studies have reported that derivatives of pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds demonstrated IC50 values in the low micromolar range against MCF-7 and NCI-H460 cell lines .
  • Enzyme Inhibition : This compound has shown potential in inhibiting enzymes involved in metabolic pathways. Interaction studies have focused on its binding affinity with specific enzymes, which is critical for understanding its role in modulating biological processes.
  • Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties. For instance, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Pyrazole Derivatives as Anticancer Agents :
    • A study evaluated a series of pyrazole derivatives against cancer cell lines such as Hep-2 and P815. The most potent compound exhibited an IC50 of 3.25 mg/mL against Hep-2 cells .
  • Inhibition of Enzymes :
    • Inhibitory activity against sEH (soluble epoxide hydrolase) was observed with some pyrazole-based compounds showing IC50 values ranging from 16.2 to 50.2 nmol/L. This suggests potential therapeutic applications in treating diseases associated with inflammation and pain .

Comparative Analysis

The following table compares this compound with structurally similar compounds based on their unique features and biological activities:

Compound NameStructureUnique FeaturesBiological Activity
5,6-Dihydro-imidazo[1,2-a]pyrazin-8-ylamineStructureInhibitor of beta-secretaseAnticancer
6-(4-Methoxyphenyl)-3-methylimidazo[1,2-a]pyrazin-3(7H)-oneStructureChemiluminescence applicationsAnti-inflammatory
Pyrazole derivativesStructureBroad pharmacological activitiesAnticancer and anti-inflammatory

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